molecular formula C10H8F3NO B2381478 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole CAS No. 851513-74-1

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B2381478
CAS No.: 851513-74-1
M. Wt: 215.175
InChI Key: OMLULWXGBJGVNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid was prepared from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under Doebner’s conditions. The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to a derivative of the target compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a derivative of the target compound was aromatized with phosphorus oxychloride to a chloroderivative which was reduced with H2NNH2-Pd/C to the title compound .

Scientific Research Applications

Synthesis and Coordination Chemistry

(Pailloux et al., 2011) explored the synthesis of various 4,5-dihydrooxazole derivatives, including those with trifluoromethylphenyl substituents. These compounds were characterized spectroscopically, and their coordination chemistry with lanthanides like neodymium and ytterbium was examined, demonstrating their potential as ligands in metal coordination complexes.

Catalytic and Coordination Properties

In a study by (Smidt et al., 2003), trinuclear iridium hydride clusters featuring 4,5-dihydrooxazole ligands were prepared and characterized, showing potential applications in catalysis. These complexes, however, were found to be inactive as hydrogenation catalysts, suggesting a selective role in other chemical reactions.

Fluorine-Containing Derivatives in Heterocyclic Chemistry

The research by (Holovko-Kamoshenkova et al., 2020) highlights the importance of fluorine-containing derivatives in the realm of heterocyclic chemistry. The incorporation of trifluoromethyl groups into heterocyclic systems like triazoles significantly affects their chemical properties and biological activities, indicating the potential versatility of 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole in synthesizing biologically active compounds.

Bio-Evaluation of Fluorinated Hybrids

(Jha & Ramarao, 2017) synthesized novel fluorinated phenyl-triazole-pyridine hybrids using a microwave-assisted approach. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential pharmaceutical applications for derivatives of this compound.

Antibacterial Activity

The study by (Boukhssas et al., 2017) focused on synthesizing a specific dihydrooxazole derivative and testing its antibacterial activity. This underlines the relevance of such compounds in developing new antimicrobial agents.

Catalysis and Ligand Behavior

(Yang et al., 2005) synthesized heteroleptic cyclometalated iridium(III) complexes involving 2-pyridyl pyrazole or triazole ligands. These compounds displayed efficient room-temperature blue phosphorescence, demonstrating the potential of dihydrooxazole derivatives in developing novel phosphorescent materials.

Safety and Hazards

While specific safety and hazard information for “2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole” was not found, compounds with similar structures are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Trifluoromethyl derivatives are widely used in the pharmaceutical and agrochemical industries, and it is expected that many novel applications will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLULWXGBJGVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851513-74-1
Record name 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE
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